molecular formula C16H16F2N4O3 B10959651 N-(3,4-difluorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

N-(3,4-difluorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10959651
M. Wt: 350.32 g/mol
InChI Key: NLPJSFDMIIFOSG-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole core substituted with a difluorophenyl group, a morpholinocarbonyl group, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The morpholinocarbonyl group is introduced through a reaction with morpholine and a suitable carbonylating agent, such as phosgene or triphosgene. Finally, the carboxamide group is added via an amidation reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. For example, it may interfere with signal transduction pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIFLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16F2N4O3

Molecular Weight

350.32 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H16F2N4O3/c1-21-14(15(23)19-10-2-3-11(17)12(18)8-10)9-13(20-21)16(24)22-4-6-25-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,19,23)

InChI Key

NLPJSFDMIIFOSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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